molecular formula C30H57N7O10 B14751780 Hexapeptide-10 Acetate

Hexapeptide-10 Acetate

Cat. No.: B14751780
M. Wt: 675.8 g/mol
InChI Key: FIFWXXZWRVLXSE-NRKABSNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Hexapeptide-10 Acetate primarily undergoes peptide bond formation during its synthesis. The solid-phase peptide synthesis involves repeated cycles of deprotection and coupling reactions. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents such as piperidine . The major product formed is the desired peptide sequence, which is then cleaved from the resin and purified.

Properties

Molecular Formula

C30H57N7O10

Molecular Weight

675.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1

InChI Key

FIFWXXZWRVLXSE-NRKABSNUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

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